
3-(4-Nitrophenyl)pentane-2,4-dione
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Overview
Description
3-(4-Nitrophenyl)pentane-2,4-dione (C${11}$H${11}$NO$_4$, MW: 253.21 g/mol) is a β-diketone derivative featuring a 4-nitrophenyl substituent attached to the central methylene group of pentane-2,4-dione. The nitro group confers strong electron-withdrawing properties, enhancing the compound’s polarity and influencing its reactivity in enolate formation and nucleophilic substitution reactions. This compound is typically synthesized via catalytic acetalization or aldol reactions, yielding colorless to pale yellow oils with moderate to high efficiency (e.g., 80% yield in nanoporous aluminosilicate-catalyzed reactions) . Its structural and electronic characteristics make it valuable in organic synthesis, coordination chemistry, and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Nitrophenyl)pentane-2,4-dione, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions between aryl amines and diketones. For example, derivatives of pentane-2,4-dione can react with substituted nitroaromatic amines under acidic or basic conditions. A study using 3-chloroaniline achieved a 95% yield by reacting with pentane-2,4-dione in ethanol under reflux . Optimization strategies include:
- Catalyst selection : Acidic conditions (e.g., HCl) enhance electrophilic substitution.
- Temperature control : Reflux in ethanol (78°C) balances reactivity and side-product suppression.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Confirms the presence of methyl (δ ~2.2 ppm) and aromatic protons (δ ~7.5–8.2 ppm for nitroaryl groups).
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the nitrophenyl and diketone moieties .
- Elemental analysis : Validates stoichiometry (C:H:N:O ratios).
- UV-Vis : Identifies π→π* transitions in the nitroaryl group (λmax ~270–320 nm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, which can cause irritation or systemic toxicity .
- Ventilation : Work in a fume hood to avoid inhalation of vapors linked to dizziness or respiratory distress .
- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and bases (e.g., NaOH), as incompatibility may lead to exothermic reactions .
Advanced Research Questions
Q. How does this compound function as a ligand in transition-metal complexes, and what catalytic applications exist?
Methodological Answer: The diketone moiety chelates metals (e.g., Mo, Cu) via its enolate form, forming stable complexes. For instance:
- Molybdenum complexes : Exhibit catalytic activity in oxidation reactions. A study showed that Mo(VI) complexes with Schiff base derivatives of pentane-2,4-dione catalyze sulfoxidation with >80% efficiency .
- Coordination geometry : The nitro group enhances electron-withdrawing effects, stabilizing metal centers in low oxidation states .
Q. How can enzymatic interactions with this compound be studied, and what insights do they provide?
Methodological Answer:
- Enzyme assays : Use ancestral carbonyl reductases to measure substrate-specific activity (e.g., 3.2 U/mg for pentane-2,4-dione derivatives) .
- Docking studies : Molecular docking with CYP450 isoforms (e.g., CYP3A4) predicts metabolic pathways and potential toxicity .
- Kinetic analysis : Determine Km and Vmax to compare reactivity with other diketones (e.g., biacetyl: 8.5 U/mg vs. pentane-2,4-dione: 3.2 U/mg) .
Q. How can researchers resolve contradictions in reported catalytic activities of metal complexes derived from this compound?
Methodological Answer:
- Control experiments : Replicate conditions (solvent, temperature, metal salt) from conflicting studies. For example, discrepancies in Mo complex activity may arise from variations in solvent polarity .
- Spectroscopic monitoring : Use in situ IR or UV-Vis to track intermediate species during catalysis.
- Computational modeling : DFT calculations can identify electronic or steric factors influencing catalytic efficiency .
Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?
Methodological Answer:
- Polymorphism : Multiple crystal forms (e.g., triclinic vs. cubic) may coexist. Slow evaporation from DMF/water mixtures promotes single-crystal growth .
- Disorder in nitro groups : High-resolution X-ray data (≤0.8 Å) and refinement with anisotropic displacement parameters improve accuracy .
Q. What mechanistic role does this compound play in cyclization or annulation reactions?
Methodological Answer:
- Acid-mediated cyclization : Under HCl, the diketone undergoes decarbonylation to form odorless thioether derivatives (e.g., 86% yield for 1-(1,3-dithian-2-ylidene)propan-2-one) .
- Base-induced rearrangements : Alkaline conditions (10% NaOH) can cleave sulfonamide groups, yielding ketones (76% efficiency) .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Features
The table below summarizes key structural differences between 3-(4-Nitrophenyl)pentane-2,4-dione and its analogues:
Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
This compound | 4-Nitrophenyl | C${11}$H${11}$NO$_4$ | 253.21 | Nitro, β-diketone |
3-(4-Azidophenyl)pentane-2,4-dione | 4-Azidophenyl | C${11}$H${11}$N$3$O$2$ | 233.23 | Azide, β-diketone |
3-(4-Nitrophenylsulfanyl)pentane-2,4-dione | 4-Nitrophenylsulfanyl | C${11}$H${11}$NO$_4$S | 253.27 | Sulfanyl, nitro, β-diketone |
3-Methyl-2,4-pentanedione | Methyl | C$6$H${10}$O$_2$ | 114.14 | Alkyl, β-diketone |
3-[(4-Methoxyphenyl)hydrazono]pentane-2,4-dione | 4-Methoxyphenylhydrazono | C${12}$H${14}$N$2$O$3$ | 234.25 | Hydrazone, methoxy, β-diketone |
Key Observations:
- Electron Effects: The nitro group (electron-withdrawing) increases the acidity of the α-hydrogens in β-diketones, facilitating enolate formation. In contrast, methoxy or sulfanyl groups (electron-donating) reduce this effect .
- Conjugation: Crystal studies of 3-(4-azidophenyl)pentane-2,4-dione reveal minimal conjugation between the aromatic ring and diketone moiety, resulting in a near-perpendicular conformation .
Physical Properties and Spectral Data
Spectral Insights:
- Nitro Group: Distinctive asymmetric and symmetric NO$_2$ stretches at 1520 and 1350 cm⁻¹ in IR .
- Azide Group: Strong absorption at 2100 cm⁻¹, absent in nitro derivatives .
Properties
CAS No. |
89185-83-1 |
---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(4-nitrophenyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H11NO4/c1-7(13)11(8(2)14)9-3-5-10(6-4-9)12(15)16/h3-6,11H,1-2H3 |
InChI Key |
IBXXQJNVHFSRAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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